methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate
Description
Methyl 2-(2-{[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}acetamido)benzoate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a 4-methylphenyl group, a sulfanyl acetamido linker, and a methyl benzoate substituent. The pyrazolo[1,5-a]pyrazine scaffold is structurally analogous to pyrazolo[1,5-a]pyrimidine systems, which are widely studied for their anticancer, antimicrobial, and herbicidal activities . The compound’s design incorporates a sulfanyl group, which enhances hydrophobic interactions in biological systems, and a methyl benzoate moiety that may influence solubility and metabolic stability.
Properties
IUPAC Name |
methyl 2-[[2-[2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanylacetyl]amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4O3S/c1-15-7-9-16(10-8-15)19-13-20-22(24-11-12-27(20)26-19)31-14-21(28)25-18-6-4-3-5-17(18)23(29)30-2/h3-13H,14H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJANHUYSOFGRBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CN=C(C3=C2)SCC(=O)NC4=CC=CC=C4C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
432.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is part of a family of pyrazolo[1,5-a]pyrimidines (pps) that have been identified as strategic compounds for optical applications. These compounds are often used as fluorescent molecules, crucial tools for studying the dynamics of intracellular processes and the progress of organic materials.
Mode of Action
It’s known that the photophysical properties of pps can be tuned, and electron-donating groups (edgs) at position 7 on the fused ring improve both the absorption and emission behaviors. This suggests that the compound might interact with its targets by donating electrons, leading to changes in the targets’ absorption and emission properties.
Biochemical Pathways
Given its fluorescent properties, it’s likely that this compound could be involved in pathways related to cellular imaging and sensing.
Result of Action
Given its fluorescent properties, it’s likely that this compound could be used to visualize and study various intracellular processes.
Action Environment
It’s known that the properties and stability of pps are comparable to commercial probes such as coumarin-153, prodan, and rhodamine 6g, suggesting that they might have similar environmental requirements and sensitivities.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analog is 2-{[2-(4-Methylphenyl)pyrazolo[1,5-a]pyrazin-4-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide (). Both share the pyrazolo[1,5-a]pyrazine core and sulfanyl acetamido linker but differ in their terminal substituents:
- Target compound : Methyl benzoate group (electron-withdrawing ester).
- Analog : Trifluoromethylphenyl group (strongly electron-withdrawing).
The trifluoromethyl group in the analog may enhance binding affinity to hydrophobic pockets in target proteins, whereas the methyl benzoate in the target compound could improve solubility due to its ester functionality .
Table 1: Structural Comparison of Key Compounds
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